Cas no 58897-60-2 (6-(4-Isopropylphenyl)-3(2h)-pyridazinone)

6-(4-Isopropylphenyl)-3(2H)-pyridazinone is a heterocyclic organic compound featuring a pyridazinone core substituted with a 4-isopropylphenyl group at the 6-position. This structure imparts unique physicochemical properties, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its aromatic and heterocyclic components contribute to potential bioactivity, particularly in the development of therapeutic agents targeting neurological or inflammatory pathways. The isopropylphenyl moiety enhances lipophilicity, improving membrane permeability in biological systems. The compound’s stability and synthetic versatility allow for further functionalization, enabling tailored applications in medicinal chemistry. Its well-defined structure ensures reproducibility in research and industrial processes.
6-(4-Isopropylphenyl)-3(2h)-pyridazinone structure
58897-60-2 structure
Product Name:6-(4-Isopropylphenyl)-3(2h)-pyridazinone
CAS No:58897-60-2
MF:C13H14N2O
MW:214.263062953949
CID:2187845
PubChem ID:5153909
Update Time:2025-05-28

6-(4-Isopropylphenyl)-3(2h)-pyridazinone Chemical and Physical Properties

Names and Identifiers

    • 6-(4-Isopropylphenyl)-3(2h)-pyridazinone
    • 3-(4-propan-2-ylphenyl)-1H-pyridazin-6-one
    • 58897-60-2
    • CS-0326918
    • DB-317867
    • 6-[4-(propan-2-yl)phenyl]pyridazin-3(2H)-one
    • STL102659
    • DTXSID40408945
    • 6-[4-(propan-2-yl)phenyl]-2,3-dihydropyridazin-3-one
    • AKOS005716988
    • 6-(4-Isopropylphenyl)pyridazin-3-ol
    • 6-(4-ISOPROPYLPHENYL)-2H-PYRIDAZIN-3-ONE
    • BS-4212
    • Inchi: 1S/C13H14N2O/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(16)15-14-12/h3-9H,1-2H3,(H,15,16)
    • InChI Key: KDRHOGIZKXNGET-UHFFFAOYSA-N
    • SMILES: O=C1C=CC(C2C=CC(=CC=2)C(C)C)=NN1

Computed Properties

  • Exact Mass: 214.110613074Da
  • Monoisotopic Mass: 214.110613074Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 41.5Ų

6-(4-Isopropylphenyl)-3(2h)-pyridazinone Pricemore >>

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Additional information on 6-(4-Isopropylphenyl)-3(2h)-pyridazinone

Comprehensive Overview of 6-(4-Isopropylphenyl)-3(2H)-pyridazinone (CAS No. 58897-60-2): Properties, Applications, and Industry Insights

6-(4-Isopropylphenyl)-3(2H)-pyridazinone (CAS No. 58897-60-2) is a specialized organic compound belonging to the pyridazinone family. This heterocyclic molecule features a 4-isopropylphenyl substituent, which significantly influences its chemical reactivity and potential applications. With the growing interest in heterocyclic compounds for pharmaceutical and agrochemical development, this substance has garnered attention from researchers exploring novel bioactive molecules and small-molecule inhibitors.

The structural uniqueness of 6-(4-Isopropylphenyl)-3(2H)-pyridazinone lies in its pyridazinone core, a nitrogen-containing heterocycle known for its diverse biological activities. Recent studies in medicinal chemistry highlight how such scaffolds can interact with various enzyme targets, making them valuable for drug discovery programs. The isopropylphenyl moiety enhances the compound's lipophilicity, potentially improving cell membrane permeability - a crucial factor in pharmacokinetic optimization.

In the context of current green chemistry trends, researchers are investigating sustainable synthesis routes for 58897-60-2 that minimize hazardous byproducts. The compound's molecular weight (230.28 g/mol) and moderate polarity make it suitable for various chromatographic purification techniques, a frequent topic in process chemistry discussions. Analytical chemists often explore its spectroscopic fingerprints (IR, NMR, MS) for quality control purposes, as these data are essential for compound characterization in research publications.

The pharmaceutical industry shows particular interest in pyridazinone derivatives like CAS 58897-60-2 due to their potential as kinase inhibitors or GPCR modulators. With the rise of precision medicine, such compounds are being screened against novel biological targets identified through genomic research. The compound's structure-activity relationships (SAR) are frequently discussed in drug design forums, especially regarding modifications to the isopropyl group or pyridazinone ring.

From a commercial perspective, 6-(4-Isopropylphenyl)-3(2H)-pyridazinone serves as a valuable chemical intermediate for synthesizing more complex molecules. Suppliers typically provide it as a high-purity crystalline solid, with storage recommendations emphasizing protection from moisture to maintain chemical stability. The compound's thermal properties and solubility characteristics are important considerations for industrial scale-up, topics frequently searched by process engineers.

Recent patent literature reveals innovative applications of 58897-60-2 in material science, particularly as a building block for functional polymers with specific electronic properties. This aligns with growing interest in organic electronic materials for flexible devices. The compound's aromatic system and potential for π-stacking interactions make it interesting for supramolecular chemistry applications as well.

Safety data for CAS 58897-60-2 indicates standard handling procedures typical for organic research chemicals, with particular attention to personal protective equipment (PPE) requirements. The compound's ecological impact and biodegradability profile are becoming increasingly important evaluation criteria, reflecting the chemical industry's focus on environmental sustainability.

Analytical methods for 6-(4-Isopropylphenyl)-3(2H)-pyridazinone quantification continue to evolve, with recent publications describing advanced HPLC-UV and LC-MS techniques. These developments address the research community's need for reliable analytical protocols, a common search topic among quality control specialists. The compound's chromatographic behavior under different mobile phase conditions is frequently documented in method development studies.

In academic settings, 58897-60-2 serves as an instructive example for teaching heterocyclic chemistry principles and retrosynthetic analysis. Its straightforward yet versatile structure makes it ideal for demonstrating organic synthesis techniques and spectral interpretation. Many chemistry educators incorporate this compound into advanced laboratory curricula focusing on structure elucidation.

The future research directions for 6-(4-Isopropylphenyl)-3(2H)-pyridazinone may include exploration of its cocrystal formation potential or investigation as a ligand in coordination chemistry. With increasing computational capabilities, molecular modeling studies predicting its interactions with various biological receptors are likely to emerge, addressing frequent queries about computer-aided drug design applications.

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